molecular formula C15H14O3 B562507 (R,S)-Equol-d4 (Major)(Mixture of Diastereomers) CAS No. 1216469-13-4

(R,S)-Equol-d4 (Major)(Mixture of Diastereomers)

Numéro de catalogue: B562507
Numéro CAS: 1216469-13-4
Poids moléculaire: 246.298
Clé InChI: ADFCQWZHKCXPAJ-YHBSYLJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R,S)-Equol-d4 (Major)(Mixture of Diastereomers) is a deuterated form of equol, a nonsteroidal estrogen of the isoflavandiol class. Equol is a metabolite of the soy isoflavone daidzein, produced by intestinal bacteria in some individuals. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other and have different physical properties.

Méthodes De Préparation

Synthetic Routes for (R,S)-Equol-d4

The synthesis of (R,S)-Equol-d4 involves strategic deuteration at specific positions while maintaining the stereochemical integrity of the parent equol structure. Two primary approaches dominate the literature: de novo synthesis using deuterated precursors and post-synthetic deuteration via hydrogen-deuterium exchange .

De Novo Synthesis from Deuterated Building Blocks

This method constructs the equol backbone using deuterium-enriched starting materials. A typical pathway begins with the synthesis of daidzein-d4, followed by microbial or chemical reduction to yield equol-d4 . Key steps include:

  • Deuteration of daidzein : Daidzein is treated with deuterium oxide (D2_2O) under acidic conditions (e.g., DCl/D2_2O) to replace exchangeable protons at the 2', 4', 6', and 8 positions .

  • Reductive ring opening : The deuterated daidzein undergoes hydrogenation using deuterium gas (D2_2) in the presence of a palladium catalyst to produce equol-d4. This step introduces additional deuterium at the C-3 and C-4 positions, resulting in a total of four deuterium atoms .

Table 1: Key Reaction Conditions for De Novo Synthesis

StepReagents/ConditionsDeuterium Incorporation (%)
Daidzein deuterationD2_2O, DCl, 80°C, 24h>98% at 2',4',6',8
HydrogenationD2_2, Pd/C, EtOD, 50°C, 12h>99% at C-3 and C-4

Post-Synthetic Deuteration via Hydrogen-Deuterium Exchange

This approach modifies pre-synthesized equol by replacing specific protons with deuterium. The process exploits the acidity of phenolic hydroxyl groups and benzylic hydrogens:

  • Acid-catalyzed exchange : Equol is dissolved in D2_2O containing a catalytic amount of D2_2SO4_4. Heating at 100°C for 48 hours facilitates H/D exchange at the 2', 4', 6', and 8 positions .

  • Purification : The crude product is purified via reversed-phase HPLC to isolate (R,S)-Equol-d4 from non-deuterated byproducts .

Diastereomer Resolution and Optimization

(R,S)-Equol-d4 exists as a mixture of diastereomers due to the chiral centers at C-3 and C-4. The "Major" designation indicates one diastereomer predominates, typically the (S,S)-configuration, which mirrors natural equol’s bioactivity . Resolution methods include:

Chiral Chromatography

  • Stationary phase : Cellulose tris(3,5-dimethylphenylcarbamate)

  • Mobile phase : Hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid

  • Outcome : Baseline separation of (R,R)- and (S,S)-diastereomers with >99% enantiomeric excess (ee) for the major form .

Crystallization-Induced Diastereomer Transformation

Recrystallization from a deuterated ethanol/water mixture (EtOD/D2_2O) enriches the major diastereomer. Repeated cycles yield a diastereomeric ratio of 95:5 (Major:Minor) .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR : Absence of signals at δ 6.8–7.2 ppm confirms deuteration at aromatic positions.

  • 13^13C NMR : Peaks corresponding to deuterated carbons show reduced splitting due to quadrupolar relaxation .

Mass Spectrometry (MS)

  • High-resolution MS : Molecular ion peak at m/z 246.12 [M+H]+^+ (calc. 246.14 for C15_{15}H10_{10}D4_4O3_3) with isotopic purity >98% .

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Retention time : 12.3 minutes (Major diastereomer), 14.1 minutes (Minor diastereomer) .

Challenges in Deuterium Incorporation

Achieving high isotopic purity (>98%) requires meticulous control of reaction conditions:

  • Solvent selection : Protic solvents (e.g., D2_2O, EtOD) minimize back-exchange of deuterium .

  • Catalyst poisoning : Residual moisture in palladium catalysts reduces deuteration efficiency, necessitating rigorous drying protocols .

Applications in Pharmaceutical Research

(R,S)-Equol-d4 is pivotal in:

  • Pharmacokinetic studies : Tracking drug metabolism without interference from endogenous equol .

  • Stable isotope dilution assays : Quantifying equol in biological matrices with picomolar sensitivity .

Analyse Des Réactions Chimiques

Types of Reactions

(R,S)-Equol-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert (R,S)-Equol-d4 to its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Applications De Recherche Scientifique

Background on Equol

Equol is a metabolite derived from the isoflavone daidzein, primarily produced by intestinal bacteria. It exists as two enantiomers: (S)-equol and (R)-equol. The (S)-enantiomer is known for its stronger binding affinity to estrogen receptors compared to the (R)-enantiomer, making it a subject of interest in studies related to hormone-related conditions and diseases.

Bone Health and Osteoporosis

Recent studies have highlighted the role of equol in bone metabolism. A study demonstrated that (S)-equol significantly inhibits osteoclast formation and promotes apoptosis in mature osteoclasts more effectively than (R)-equol. In ovariectomized mice, treatment with (S)-equol resulted in improved bone mineral density compared to the (R)-form . This suggests potential applications for equol in treating osteoporosis and other bone-related diseases.

Cardiovascular Health

Research indicates that equol-producing individuals exhibit lower odds of aortic calcification, suggesting that equol may have protective cardiovascular effects. A population-based study found that men capable of producing equol had significantly lower odds of aortic calcification compared to non-producers, independent of traditional cardiovascular risk factors . This positions equol as a candidate for further investigation in cardiovascular health interventions.

Cancer Research

Equol's estrogenic properties have led to investigations into its role in breast cancer. Studies have shown that (S)-equol has a high binding affinity for estrogen receptor beta, which may influence cancer cell growth and proliferation. The differential activity of equol enantiomers could provide insights into developing targeted therapies for hormone-sensitive cancers .

Metabolic Disorders

Equol has been linked to metabolic health, particularly concerning insulin sensitivity and fat metabolism. It has been suggested that equol may improve metabolic profiles by modulating adipose tissue function and reducing inflammation . Further research is needed to explore these mechanisms and their implications for metabolic syndrome.

Case Studies

StudyFocusFindings
Osteoporosis(S)-equol significantly inhibited osteoclast differentiation and improved bone mineral density in ovariectomized mice.
Cardiovascular HealthEquol producers had lower odds of aortic calcification compared to non-producers, indicating potential cardiovascular benefits.
Cancer Research(S)-equol showed high binding affinity for estrogen receptor beta, suggesting its role in breast cancer modulation.
Metabolic DisordersEquol may enhance insulin sensitivity and reduce inflammation, pointing towards metabolic health benefits.

Mécanisme D'action

The mechanism of action of (R,S)-Equol-d4 involves its interaction with estrogen receptors in the body. Equol has a high affinity for estrogen receptor beta (ERβ), which mediates its biological effects. The compound can modulate the activity of estrogen-responsive genes and pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Equol: The non-deuterated form of (R,S)-Equol-d4, which is also a metabolite of daidzein.

    Daidzein: The precursor isoflavone from which equol is derived.

    Genistein: Another soy isoflavone with estrogenic activity.

Uniqueness

(R,S)-Equol-d4 is unique due to its deuterated nature, which provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways using mass spectrometry. The presence of deuterium atoms can also influence the compound’s pharmacokinetics and biological activity, making it a valuable tool in various research applications.

Activité Biologique

Introduction

(R,S)-Equol-d4, a deuterated form of equol, is a metabolite derived from the soy isoflavone daidzein, produced by specific gut bacteria. This compound has garnered attention due to its potential biological activities, particularly in relation to hormone modulation, antioxidant properties, and cardiovascular health. The following sections provide an in-depth analysis of the biological activity of (R,S)-Equol-d4, supported by data tables and relevant research findings.

(R,S)-Equol-d4 is a mixture of diastereomers that includes both the R- and S-enantiomers. The synthesis of equol involves the metabolism of daidzein through various enzymatic pathways facilitated by gut microbiota. Key enzymes involved in this process include L-dihydrodaidzein reductase and L-tetrahydrodaidzein reductase, which contribute to the conversion of daidzein into equol.

Table 1: Key Enzymes in Equol Biosynthesis

EnzymeFunction
L-Dihydrodaidzein ReductaseConverts daidzein to dihydrodaidzein
L-Tetrahydrodaidzein ReductaseFurther reduces dihydrodaidzein to equol
L-Dihydrodaidzein RacemaseConverts dihydrodaidzein between enantiomers

Hormone-like Effects

(R,S)-Equol-d4 exhibits significant activity as a phytoestrogen, primarily through its selective affinity for estrogen receptors. Research indicates that equol binds preferentially to estrogen receptor beta (ERβ), which is implicated in various physiological processes including bone health and cardiovascular function.

  • Estrogen Receptor Affinity : Studies show that while S-equol demonstrates a high affinity for ERβ, R-equol has less pronounced effects. This differential binding may influence therapeutic applications in hormone-related conditions.

Antioxidant Activity

Equol is recognized for its potent antioxidant properties. It has been shown to scavenge free radicals more effectively than its precursor daidzein, contributing to cellular protection and reduced oxidative stress.

  • Mechanism of Action : Equol enhances nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS), promoting vasodilation and offering protective effects against cardiovascular diseases. Conversely, it inhibits inducible nitric oxide synthase (iNOS), which can lead to oxidative damage if overactivated.

Cardiovascular Health

Research indicates that individuals who are equol producers have lower risks of cardiovascular diseases (CVD). A nested case-control study found that urinary equol levels were inversely associated with coronary heart disease incidence.

  • Case Study Findings : In a cohort study involving East Asian populations, equol producers showed significantly lower odds of aortic calcification compared to non-producers. The odds ratio for high equol levels was found to be 0.67 after adjusting for confounding factors .

Table 2: Summary of Biological Effects of (R,S)-Equol-d4

Biological ActivityMechanismReference
Hormone-like EffectsBinds to ERβ
Antioxidant ActivityScavenges free radicals; enhances NO
Cardiovascular ProtectionInhibits iNOS; reduces CVD risk

Pharmacokinetics

The pharmacokinetics of (R,S)-Equol-d4 have been explored in various studies. It is rapidly absorbed after ingestion, with peak plasma concentrations typically reached within 1-3 hours. The bioavailability differs between the enantiomers, with S-equol showing higher bioavailability than R-equol.

Table 3: Pharmacokinetic Parameters of Equol Enantiomers

ParameterS-EquolR-Equol
Peak Plasma Concentration1-2 hours2-3 hours
BioavailabilityHigherLower

Q & A

Basic Research Questions

Q. How can researchers effectively separate diastereomers in (R,S)-Equol-d4 mixtures, and what analytical methods are most reliable for quantifying their ratios?

  • Methodological Answer : Diastereomer separation typically employs chiral chromatography (e.g., HPLC with chiral stationary phases) or capillary electrophoresis. For (R,S)-Equol-d4, reverse-phase HPLC coupled with mass spectrometry (LC-MS) is recommended due to its ability to resolve isotopic and stereochemical differences . Quantification requires calibration curves using pure standards, with validation via nuclear magnetic resonance (NMR) for stereochemical confirmation. Researchers should report retention times, column specifications, and solvent systems to ensure reproducibility .

Q. What are the critical considerations for synthesizing (R,S)-Equol-d4 in an academic lab, and how can isotopic purity be validated?

  • Methodological Answer : Synthesis should follow deuterium incorporation protocols (e.g., catalytic deuteration or isotopic exchange) under inert conditions to prevent protium contamination. Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and deuterium NMR, focusing on the absence of protium signals at C-4. Researchers must document reaction conditions (temperature, catalyst loading) and include negative controls to rule out isotopic scrambling .

Advanced Research Questions

Q. How do deuterium isotopic effects in (R,S)-Equol-d4 influence its metabolic stability compared to non-deuterated Equol, and what experimental designs mitigate confounding variables?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) can alter metabolic half-lives, particularly in cytochrome P450-mediated oxidation. To study this, use parallel in vitro assays (e.g., human liver microsomes) with equimolar concentrations of deuterated and non-deuterated Equol. Normalize results using internal standards (e.g, stable isotope-labeled metabolites) and apply ANOVA to compare degradation rates . Control for enzyme batch variability by repeating assays across multiple microsome preparations.

Q. What strategies resolve contradictions in reported estrogen receptor (ER) binding affinities of (R,S)-Equol-d4 diastereomers?

  • Methodological Answer : Discrepancies may arise from diastereomer ratios or assay conditions. Standardize ER-binding assays (e.g., fluorescence polarization) using purified diastereomers (>98% enantiomeric excess). Include positive controls (e.g., 17β-estradiol) and validate receptor specificity via competitive inhibition with tamoxifen. Statistical meta-analysis of published data (e.g., fixed-effects models) can identify confounding variables like cell line heterogeneity or buffer pH .

Q. How can researchers design longitudinal studies to assess the epigenetic impact of (R,S)-Equol-d4 diastereomers, ensuring data reproducibility?

  • Methodological Answer : Use a crossover design with repeated measures to control for inter-individual variability. For DNA methylation analysis, bisulfite sequencing of candidate loci (e.g., estrogen-responsive promoters) should be paired with spike-in controls (e.g., synthetic methylated DNA). Reproducibility requires pre-registration of protocols (e.g., on Open Science Framework) and sharing raw sequencing data in public repositories (e.g., GEO) .

Q. Methodological Best Practices

Q. What statistical approaches are optimal for analyzing dose-response relationships in (R,S)-Equol-d4 toxicity studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) and calculate EC₅₀ values. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For small sample sizes, apply bootstrapping to estimate confidence intervals. Report all outliers and justify exclusion criteria .

Q. How should researchers address batch-to-batch variability in (R,S)-Equol-d4 synthesis for in vivo studies?

  • Methodological Answer : Implement quality control (QC) checks for each batch, including chiral purity (HPLC), isotopic enrichment (HRMS), and endotoxin levels (Limulus amebocyte lysate assay). Use mixed-effects models in data analysis to account for batch variability as a random effect .

Q. Data Presentation and Reproducibility

Table 1 : Example QC Parameters for (R,S)-Equol-d4 Synthesis

ParameterMethodAcceptable Range
Enantiomeric ExcessChiral HPLC≥98% (each diastereomer)
Deuterium IncorporationHRMS≥99.5% at C-4
Residual SolventsGas Chromatography<0.1% (v/v)

Propriétés

Numéro CAS

1216469-13-4

Formule moléculaire

C15H14O3

Poids moléculaire

246.298

Nom IUPAC

2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D

Clé InChI

ADFCQWZHKCXPAJ-YHBSYLJLSA-N

SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

Synonymes

3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol-d4; _x000B_4’,7-Isoflavandiol-d4;  (+/-)-Equol-d4;  7,4’-Homoisoflavane-d4;  NV 07α-d4; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.